4-{[2-(2-Bromo-4-chlorophenoxy)propanoyl]amino}benzamide
4-{[2-(2-Bromo-4-chlorophenoxy)propanoyl]amino}benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0738389
InChI:
InChI=1S/C16H14BrClN2O3/c1-9(23-14-7-4-11(18)8-13(14)17)16(22)20-12-5-2-10(3-6-12)15(19)21/h2-9H,1H3,(H2,19,21)(H,20,22)
SMILES:
CC(C(=O)NC1=CC=C(C=C1)C(=O)N)OC2=C(C=C(C=C2)Cl)Br
Molecular Formula:
C16H14BrClN2O3
Molecular Weight:
397.6 g/mol
4-{[2-(2-Bromo-4-chlorophenoxy)propanoyl]amino}benzamide
CAS No.:
Cat. No.: VC0738389
Molecular Formula: C16H14BrClN2O3
Molecular Weight: 397.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14BrClN2O3 |
|---|---|
| Molecular Weight | 397.6 g/mol |
| IUPAC Name | 4-[2-(2-bromo-4-chlorophenoxy)propanoylamino]benzamide |
| Standard InChI | InChI=1S/C16H14BrClN2O3/c1-9(23-14-7-4-11(18)8-13(14)17)16(22)20-12-5-2-10(3-6-12)15(19)21/h2-9H,1H3,(H2,19,21)(H,20,22) |
| Standard InChI Key | FKVVKAHYNAQNGC-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC1=CC=C(C=C1)C(=O)N)OC2=C(C=C(C=C2)Cl)Br |
| Canonical SMILES | CC(C(=O)NC1=CC=C(C=C1)C(=O)N)OC2=C(C=C(C=C2)Cl)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator